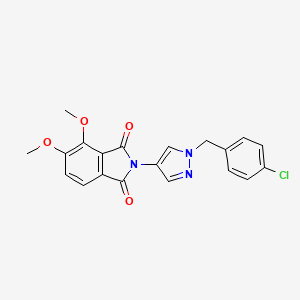

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYKKKXUKJIIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione typically involves multi-step organic reactionsThe final step often involves the formation of the isoindoline-dione structure through condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions often result in the replacement of the chlorobenzyl group with other functional groups .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it inhibited the proliferation of breast cancer cells in a dose-dependent manner.

- In vivo Studies : In mouse xenograft models, the compound effectively suppressed tumor growth at low dosages, indicating a favorable therapeutic window for clinical applications.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

- It has been shown to reduce oxidative stress in neuronal cells and may help mitigate conditions like Alzheimer's disease by inhibiting amyloid-beta aggregation.

Table 1: Summary of Biological Activities

| Activity Type | Model Type | Effect Observed | Reference |

|---|---|---|---|

| Antitumor | In vitro | Cytotoxicity against breast cancer cell lines | |

| Antitumor | In vivo | Tumor growth inhibition in mouse xenograft models | |

| Neuroprotective | Cell culture | Reduction of oxidative stress |

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the efficacy of this compound on human breast cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

Another investigation explored the neuroprotective effects of the compound in an Alzheimer's disease model using SH-SY5Y neuroblastoma cells. Findings revealed that the compound reduced amyloid-beta-induced cytotoxicity and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for its potential use in drug development:

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties, warranting further exploration of this compound's efficacy against various pathogens.

Material Science Applications

In addition to its biological applications, this compound's unique chemical structure makes it suitable for material science applications:

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex molecules with tailored properties for specific applications in materials science.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the pyrazole and isoindoline-dione structures.

Cinnamides and cinnamates: Similar in having aromatic rings and potential biological activities but differ in their core structures and functional groups.

Uniqueness

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is unique due to its combination of a pyrazole ring, chlorobenzyl group, and dimethoxyisoindoline moiety.

Biological Activity

The compound 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on diverse research findings.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of substituted phenyl hydrazines with various carbonyl compounds. The specific synthetic route for the target compound involves the following steps:

- Formation of Pyrazole Ring : The initial step includes the reaction of 4-chlorobenzyl hydrazine with an appropriate carbonyl compound.

- Isoindoline Core Formation : Following the formation of the pyrazole ring, a dimethoxy isoindoline structure is introduced through cyclization reactions.

- Final Modification : The final product is obtained through specific functional group modifications to enhance biological activity.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators and pathways, such as COX enzymes. A comparative study indicated that derivatives similar to this compound exhibited lower gastrointestinal toxicity while maintaining anti-inflammatory efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Analgesic Effects

In addition to anti-inflammatory activity, this pyrazole derivative has been evaluated for analgesic effects. Preclinical studies suggest that it can effectively reduce pain in animal models, indicating its potential use as an analgesic agent .

Carbonic Anhydrase Inhibition

Recent studies have explored the inhibition of carbonic anhydrases (CAs) by pyrazole derivatives. The target compound was found to exhibit inhibitory activity against various CA isoforms, particularly CA IX and XII, which are implicated in cancer progression. The inhibition constants (KIs) for these isoforms were reported in the nanomolar range, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chloro groups) enhances the activity against inflammatory pathways.

- Hydrophobic Interactions : The hydrophobic surface area and dipole moment play significant roles in determining the bioactivity profiles of pyrazole derivatives .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study on a series of pyrazolone derivatives revealed strong anti-inflammatory and analgesic activities with minimal side effects compared to traditional NSAIDs .

- Another investigation focused on the molecular docking of pyrazole derivatives against various targets, confirming their potential as multifunctional agents with antioxidant and anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step organic reactions, including pyrazole functionalization and isoindoline-1,3-dione coupling. Key steps include:

- Vilsmeier–Haack reaction for pyrazole carbaldehyde intermediates, as described in analogous pyrazole syntheses .

- Nucleophilic substitution for introducing the 4-chlorobenzyl group, requiring anhydrous conditions and controlled temperatures (e.g., 0–5°C for sensitive intermediates).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane minimizes side reactions during coupling steps .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at C4/C5 and pyrazole-CH-benzyl linkages). Discrepancies in aromatic proton splitting may indicate steric hindrance .

- IR spectroscopy : Peaks at ~1700–1750 cm verify the isoindoline-1,3-dione carbonyl groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related isoindoline derivatives .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases or hydrolases) using fluorescence-based substrates. Pre-incubate the compound at 10–100 μM concentrations to assess IC values .

- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT or resazurin-based protocols. Include controls for solvent interference (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR). Prioritize substituent modifications (e.g., methoxy vs. ethoxy groups) based on binding pocket interactions .

- MD simulations : Assess compound stability in lipid bilayers or protein complexes over 100-ns trajectories to identify degradation-prone regions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the pyrazole-benzyl group) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, NOESY) : Differentiate between regioisomers or tautomeric forms. For example, NOE correlations can confirm the spatial proximity of the 4-chlorobenzyl group to the pyrazole ring .

Q. How should structure-activity relationship (SAR) studies be structured to explore this compound’s pharmacophore?

Q. What experimental designs mitigate stability issues during long-term biological studies?

Q. How can researchers address low reproducibility in synthetic yields?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading, and solvent ratios). For example, a 3 factorial design can identify interactions between reaction time and temperature .

- In-line monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.